1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves several steps The synthetic route typically starts with the preparation of the pyrimidine moiety, followed by its attachment to a piperidine ring via an oxygen atomSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be substituted with different functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds, showcasing its versatility in chemical synthesis.
Biology: The compound has been studied for its antimicrobial and antifungal activities, demonstrating significant potential in combating various pathogens.
Medicine: Research indicates that derivatives of this compound exhibit antioxidant and anti-inflammatory properties, making them promising candidates for the treatment of diseases like cataract and age-related macular degeneration.
Industry: The compound’s catalytic and DNA binding activities have been explored, highlighting its potential in industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-12(2)18-15(17-11)21-13-7-6-8-19(10-13)14(20)16(3,4)5/h9,13H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMVSBZVCMYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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